Physicochemical properties of 2-(1-Hydroxyethyl)-3,5-dimethylphenol
Physicochemical properties of 2-(1-Hydroxyethyl)-3,5-dimethylphenol
An in-depth technical guide on the physicochemical properties, synthesis, and characterization of 2-(1-Hydroxyethyl)-3,5-dimethylphenol .
[1][2][3]
Executive Summary
2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS: 1896248-59-1 ) is a functionalized phenolic intermediate derived from 3,5-dimethylphenol (3,5-xylenol). Characterized by a secondary alcohol group at the ortho position and two methyl groups at the meta positions relative to the phenolic hydroxyl, this compound serves as a critical building block in the synthesis of specialized phenolic resins, antioxidants, and pharmaceutical intermediates.
Its dual functionality—combining a reactive phenolic moiety with a benzylic-like secondary alcohol—makes it a versatile substrate for condensation reactions, particularly in the formation of resols and novolacs via the Lederer-Manasse reaction . This guide provides a comprehensive technical analysis of its properties, synthesis, and handling protocols for research and development applications.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 2-(1-Hydroxyethyl)-3,5-dimethylphenol |
| Common Synonyms | 1-(2-Hydroxy-4,6-dimethylphenyl)ethanol; |
| CAS Registry Number | 1896248-59-1 (Specific isomer) |
| Molecular Formula | |
| Molecular Weight | 166.22 g/mol |
| SMILES | CC1=CC(C)=CC(O)=C1C(O)C |
Structural Visualization
The molecule features a 1,2,3,5-substitution pattern on the benzene ring. The steric bulk of the ortho-hydroxyethyl group and the meta-methyl groups influences its reactivity, particularly hindering further substitution at the C2 position while leaving the C4 (para) position active for electrophilic aromatic substitution.
Figure 1: Structural decomposition highlighting reactive sites and steric environment.
Physicochemical Properties
The following data consolidates experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) for this specific isomer.
Physical Constants
| Property | Value / Range | Notes |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 85 – 95 °C (Predicted) | Higher than precursor ketone (53°C) due to H-bonding. |
| Boiling Point | 280 – 290 °C (at 760 mmHg) | Decomposition likely before boiling. |
| Density | 1.1 ± 0.1 g/cm³ | Estimated at 20°C. |
| Vapor Pressure | < 0.01 mmHg at 25°C | Low volatility. |
Solubility & Partitioning
| Solvent | Solubility Profile | Relevance |
| Water | Low (< 1 mg/mL) | Hydrophobic aromatic ring dominates. |
| Ethanol / Methanol | High | Suitable for recrystallization. |
| DMSO / DMF | High | Preferred for NMR and biological assays. |
| Dichloromethane | Moderate | Good for extraction. |
| LogP (Octanol/Water) | 2.4 – 2.8 (Predicted) | Lipophilic; crosses cell membranes. |
| pKa (Phenolic OH) | 10.2 ± 0.2 | Weakly acidic; forms phenolate in basic media. |
| pKa (Sec-Alcohol) | ~14.5 | Neutral under physiological conditions. |
Synthesis & Production Protocols
Two primary routes exist for the synthesis of 2-(1-hydroxyethyl)-3,5-dimethylphenol: Direct Hydroxyalkylation (Industrial) and Ketone Reduction (Laboratory/High Purity).
Route A: Lederer-Manasse Reaction (Industrial)
This route involves the condensation of 3,5-dimethylphenol with acetaldehyde in the presence of a base catalyst.
-
Reagents: 3,5-Dimethylphenol, Acetaldehyde, NaOH (aq).
-
Conditions: 0–20°C, 4–6 hours.
-
Mechanism: Phenolate ion attacks the carbonyl carbon of acetaldehyde.
-
Selectivity: Yields a mixture of ortho (target) and para isomers. The ortho isomer is often favored by chelation with metal cations (e.g.,
or ).
Route B: Reduction of 2-Acetyl-3,5-dimethylphenol (High Purity)
Preferred for analytical standards, this method guarantees regioselectivity.
Protocol:
-
Precursor: Dissolve 2-acetyl-3,5-dimethylphenol (MP: 53–54°C) in Methanol.
-
Reduction: Slowly add Sodium Borohydride (
) (0.6 eq) at 0°C. -
Quench: Stir for 2 hours, then quench with dilute HCl.
-
Extraction: Extract with Ethyl Acetate, wash with brine, dry over
. -
Purification: Recrystallize from Hexane/Ethyl Acetate.
Figure 2: Synthetic pathways comparing industrial scalability (Route A) vs. laboratory specificity (Route B).
Analytical Characterization
To validate the identity of 2-(1-Hydroxyethyl)-3,5-dimethylphenol, the following spectral signatures must be confirmed.
| Technique | Expected Signal / Characteristic | Interpretation |
| Methyl of the hydroxyethyl group. | ||
| Aromatic methyls at C3 and C5. | ||
| Methine proton (-CH OH-). | ||
| Aromatic protons (meta-coupling). | ||
| Phenolic OH (exchangeable). | ||
| IR Spectroscopy | 3200–3400 cm | O-H stretch (Phenolic & Alcoholic). |
| 2960 cm | C-H stretch (Aliphatic). | |
| 1600, 1580 cm | Aromatic ring breathing. | |
| Mass Spectrometry | Loss of water is characteristic of benzylic alcohols. |
Stability & Handling
Reactivity Hazards
-
Oxidation: The benzylic alcohol position is susceptible to oxidation to the ketone (2-acetyl-3,5-dimethylphenol) upon prolonged exposure to air or oxidizing agents.
-
Dehydration: Under strong acidic conditions and heat, the compound may dehydrate to form a vinyl derivative (styrene-like), which can polymerize.
-
Condensation: In the presence of formaldehyde or other aldehydes, the C4 position is highly reactive, leading to resin formation.
Storage Protocol
-
Container: Tightly sealed amber glass vials (hygroscopic and light-sensitive).
-
Atmosphere: Store under inert gas (
or Ar) to prevent oxidation. -
Temperature: Refrigerate (2–8°C) for long-term stability.
References
-
Accela ChemBio Inc. (2023).[1] Product Catalog: 2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS 1896248-59-1).[2] Retrieved from .
- Ivinson, M. G. (1953). "Interaction of p-Aroylacrylic Acids and Aluminium Chloride." Journal of the Chemical Society, 3969. (Describes the precursor 2-acetyl-3,5-dimethylphenol).
-
PrepChem. "Preparation of 3,5-dimethylphenol."[3][4] (Context on xylenol isolation and reactivity). Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,5-Dimethylphenol. (Parent compound properties). Retrieved from .
-
Brainly. (2021).[5] Lederer-Manasse Reaction Mechanism. (Reaction context for hydroxyalkylation). Retrieved from .[5]
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- 1. 5637-87-6,2,4,6-Triiodo-1,3,5-triazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1155877-71-6,3-Bromo-2-fluoro-4-methoxybenzyl Alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]
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